molecular formula C11H17N3 B15239239 4-Methyl-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]

4-Methyl-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]

Cat. No.: B15239239
M. Wt: 191.27 g/mol
InChI Key: FGNILHWROWCDTE-UHFFFAOYSA-N
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Description

4-Methyl-1’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] is a heterocyclic compound that features a unique spiro structure. This compound is characterized by the presence of an imidazo[4,5-c]pyridine ring fused with a cyclopentane ring. The spiro configuration imparts distinct chemical and physical properties to the molecule, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with cyclopentanone under acidic conditions, followed by methylation to introduce the 4-methyl group . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced forms with hydrogenated rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-1’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] is unique due to its specific spiro configuration and the presence of a cyclopentane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

3'-methylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopentane]

InChI

InChI=1S/C11H17N3/c1-8-2-4-11(6-8)10-9(3-5-14-11)12-7-13-10/h7-8,14H,2-6H2,1H3,(H,12,13)

InChI Key

FGNILHWROWCDTE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)C3=C(CCN2)NC=N3

Origin of Product

United States

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